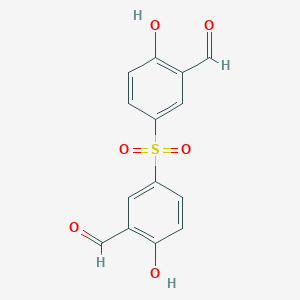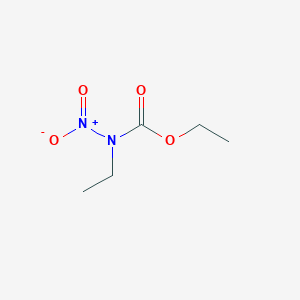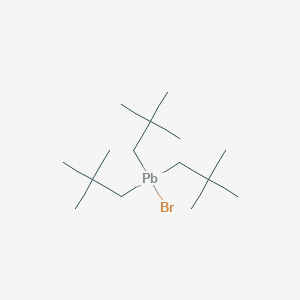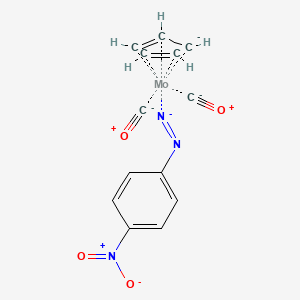
Carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide is a complex organometallic compound that combines the properties of carbon monoxide, cyclopenta-1,3-diene, molybdenum, and (4-nitrophenyl)iminoazanide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide typically involves the coordination of molybdenum with cyclopenta-1,3-diene and carbon monoxide, followed by the introduction of the (4-nitrophenyl)iminoazanide ligand. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the coordination reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and primary use in research settings. the principles of organometallic synthesis, such as controlled temperature, pressure, and the use of high-purity reagents, would be applicable in scaling up the production process.
化学反応の分析
Types of Reactions
Carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of molybdenum oxides and other by-products.
Reduction: Reduction reactions can alter the oxidation state of molybdenum, potentially leading to different coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield molybdenum oxides, while substitution reactions can produce a variety of molybdenum complexes with different ligands .
科学的研究の応用
Carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide has several scientific research applications:
作用機序
The mechanism by which carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide exerts its effects involves the coordination of the molybdenum center with various ligands. This coordination can alter the electronic properties of the compound, enabling it to participate in catalytic cycles and interact with biological molecules. The molecular targets and pathways involved include enzyme active sites and protein binding domains .
類似化合物との比較
Similar Compounds
Cyclopentadienyl molybdenum tricarbonyl dimer: Similar in structure but lacks the (4-nitrophenyl)iminoazanide ligand.
Carbon monoxide;cyclopenta-1,3-diene;manganese: Similar coordination complex with manganese instead of molybdenum.
Uniqueness
Carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide is unique due to the presence of the (4-nitrophenyl)iminoazanide ligand, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific catalytic and biological interactions that similar compounds may not be able to achieve .
特性
分子式 |
C13H9MoN3O4-2 |
|---|---|
分子量 |
367.18 g/mol |
IUPAC名 |
carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide |
InChI |
InChI=1S/C6H4N3O2.C5H5.2CO.Mo/c7-8-5-1-3-6(4-2-5)9(10)11;1-2-4-5-3-1;2*1-2;/h1-4H;1-5H;;;/q2*-1;;; |
InChIキー |
VAXMVPFYGONSPX-UHFFFAOYSA-N |
正規SMILES |
[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.C1=CC(=CC=C1N=[N-])[N+](=O)[O-].[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


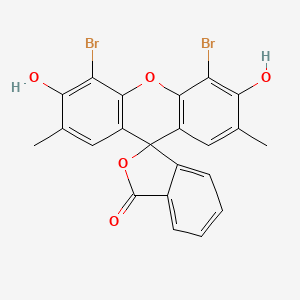
![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)
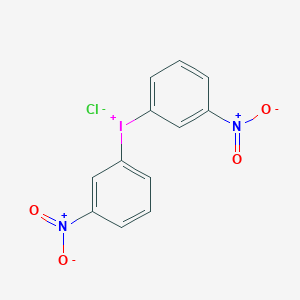

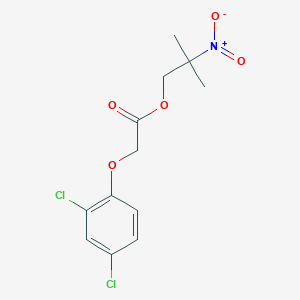

![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)

![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
